

CAS number and molecular structure of 4-Amino-N-phenylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-N-phenylbenzamide

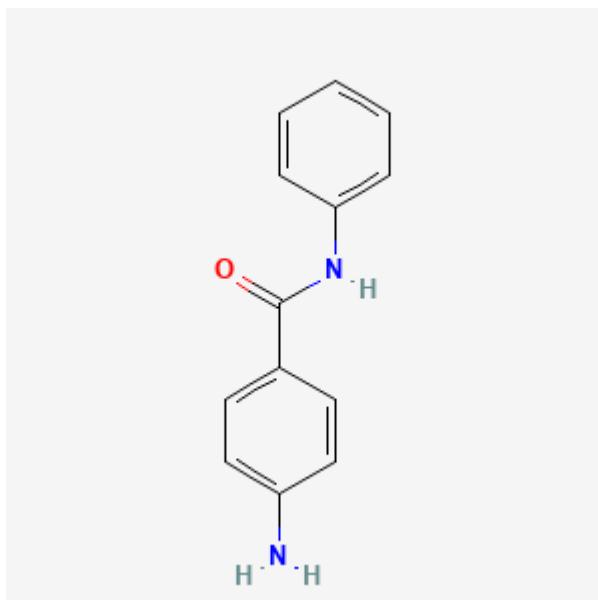
Cat. No.: B1265642

[Get Quote](#)

Technical Guide: 4-Amino-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-N-phenylbenzamide**, including its chemical identity, physicochemical properties, synthesis protocols, and known biological activities of its derivatives. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.


Chemical Identity and Molecular Structure

4-Amino-N-phenylbenzamide is an organic compound featuring a benzamide core structure with an amino group substituent on one phenyl ring and the amide nitrogen linked to another phenyl group.

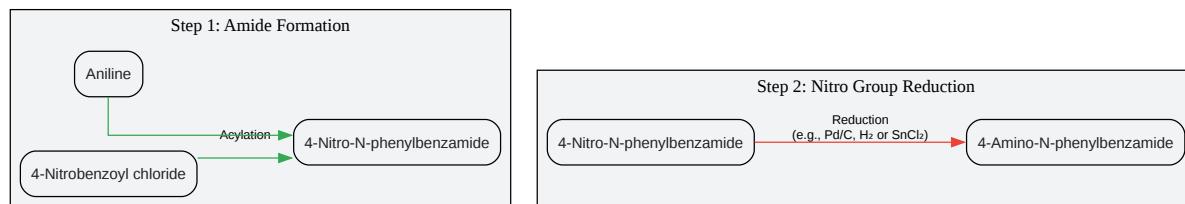
- IUPAC Name: **4-amino-N-phenylbenzamide**
- PubChem CID: 69910[1]
- CAS Number: A specific CAS number for the unsubstituted **4-Amino-N-phenylbenzamide** is not consistently reported in major chemical databases. The PubChem Compound ID (CID) 69910 serves as a unique identifier.
- Molecular Formula: $C_{13}H_{12}N_2O$ [1][2]

- Canonical SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N[2]
- InChI Key: QHWDUJPWCGBTH-UHFFFAOYSA-N[2]

Molecular Structure:

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **4-Amino-N-phenylbenzamide**.


Property	Value	Source
Molecular Weight	212.25 g/mol	PubChem
Monoisotopic Mass	212.09496 Da	[2]
XLogP3 (predicted)	1.9	[2]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	55.1 Å ²	PubChem

Synthesis of 4-Amino-N-phenylbenzamide

The synthesis of **4-Amino-N-phenylbenzamide** is typically achieved through a two-step process involving the formation of an amide bond followed by the reduction of a nitro group.

General Synthesis Workflow

The logical flow for the synthesis is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: General two-step synthesis pathway for **4-Amino-N-phenylbenzamide**.

Detailed Experimental Protocol

This protocol describes the synthesis of **4-Amino-N-phenylbenzamide** from 4-nitrobenzoyl chloride and aniline, followed by catalytic hydrogenation.

Step 1: Synthesis of 4-Nitro-N-phenylbenzamide

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

- Acylation: Cool the mixture in an ice bath to 0°C. Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred aniline solution.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. The resulting crude product, 4-Nitro-N-phenylbenzamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of **4-Amino-N-phenylbenzamide**

- Reaction Setup: Dissolve the purified 4-Nitro-N-phenylbenzamide (1.0 equivalent) from Step 1 in ethanol or methanol in a hydrogenation vessel.
- Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) to the solution.^[3]
- Hydrogenation: Subject the mixture to hydrogenation using a balloon filled with hydrogen gas or a Parr hydrogenation apparatus (e.g., at 45 psi) for several hours.^[3]
- Reaction Monitoring: Monitor the reduction of the nitro group by TLC.
- Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Purification: Evaporate the filtrate in vacuo to yield the final product, **4-Amino-N-phenylbenzamide**.^[3] Further purification can be achieved by recrystallization if necessary.

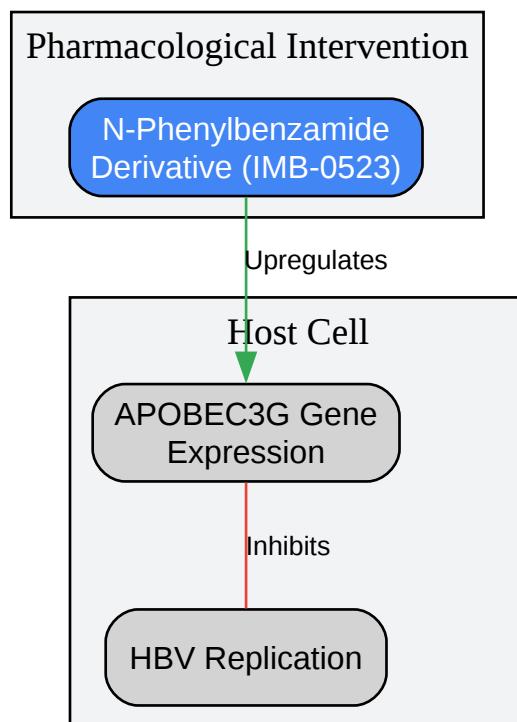
Biological Activity of N-Phenylbenzamide Derivatives

While data on the unsubstituted **4-Amino-N-phenylbenzamide** is limited, numerous studies have explored the biological activities of its derivatives, revealing a versatile scaffold for drug development, particularly in antiviral and antiprotozoal applications.

Antiviral Activity

Derivatives of N-phenylbenzamide have demonstrated significant activity against several viruses, including Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).

Table 1: Anti-EV71 Activity of N-Phenylbenzamide Derivatives Data for 3-amino-4-methoxybenzamide derivatives.


Compound	EV71 Strain	IC ₅₀ (μM)	CC ₅₀ (Vero cells, μM)	Selectivity Index (SI)	Reference
1e	SZ-98 (C4)	5.7 ± 0.8	620	109	[4][5]
1e	JS-52-3 (C4)	12 ± 1.2	620	52	[4][5]
1e	H (C2)	11 ± 1.0	620	56	[4][5]
1e	BrCr (A)	11 ± 0.9	620	56	[4][5]
Pirodavir (Control)	SZ-98 (C4)	0.05 ± 0.0	31 ± 2.2	620	[4]

Compound 1e: 3-amino-N-(4-bromophenyl)-4-methoxybenzamide

Proposed Antiviral Mechanisms of Action

Research into N-phenylbenzamide derivatives has suggested multiple potential mechanisms of antiviral action.

One proposed mechanism involves the upregulation of the host antiviral protein APOBEC3G (A3G), a cytidine deaminase that inhibits viral replication.

[Click to download full resolution via product page](#)

Caption: Upregulation of APOBEC3G by an N-phenylbenzamide derivative to inhibit HBV.

Another mechanism involves direct interaction with the virus particle. Studies suggest that some N-phenylbenzamide compounds act as capsid binders, stabilizing the virion and preventing the conformational changes required for uncoating and release of the viral genome into the host cell.[6][7]

Table 2: Anti-CVA9 Activity of N-Phenylbenzamide Derivatives

Compound	EC ₅₀ (µM)	CC ₅₀ (A549 cells, µM)	Selectivity Index (SI)	Reference
CL213	1	140	140	[6]

Compound CL213 is an N-phenylbenzamide derivative.

Antiprotozoal Activity

Derivatives of N-phenylbenzamide have also been investigated as potential agents against kinetoplastid parasites like *Trypanosoma brucei*, the causative agent of African trypanosomiasis. These compounds are thought to act as DNA minor groove binders, particularly targeting the AT-rich kinetoplast DNA (kDNA) of the parasite, which disrupts essential DNA functions and leads to parasite death.^[8]

Conclusion

4-Amino-N-phenylbenzamide is a valuable chemical entity whose core structure is featured in a variety of biologically active molecules. While comprehensive data on the parent compound is not widely available, its derivatives have shown significant promise as antiviral and antiprotozoal agents. The synthetic accessibility of this scaffold and the diverse mechanisms of action exhibited by its analogues make it a compelling starting point for further research and development in medicinal chemistry and drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of the N-phenylbenzamide class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-amino-n-phenylbenzamide (C13H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]

- 7. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC
[pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number and molecular structure of 4-Amino-N-phenylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265642#cas-number-and-molecular-structure-of-4-amino-n-phenylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com